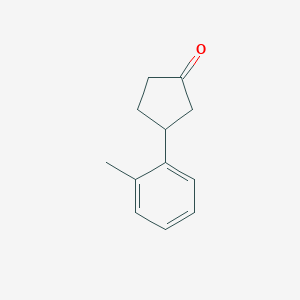

3-(2-Methylphenyl)cyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-4-2-3-5-12(9)10-6-7-11(13)8-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCHHGSLVCJENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective and Enantioselective Synthesis of 3 2 Methylphenyl Cyclopentanone and Analogs

Chiral Auxiliary and Organocatalyst-Controlled Approaches for Asymmetric Induction

The use of chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represents a classical and reliable method for asymmetric synthesis. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of 3-(2-Methylphenyl)cyclopentanone are not extensively documented in the literature, the principles of this approach are well-established. A plausible strategy would involve the conjugate addition of an organometallic reagent derived from o-tolylboronic acid or a related precursor to a cyclopentenone derivative bearing a covalently attached chiral auxiliary. The steric hindrance and electronic properties of the auxiliary would guide the incoming nucleophile to one face of the enone, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would then yield the enantiomerically enriched this compound.

In recent years, organocatalysis has emerged as a powerful alternative to metal- and auxiliary-based methods, offering mild reaction conditions and often high levels of stereocontrol. Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a cinchona alkaloid moiety, have proven effective in promoting asymmetric conjugate additions to enones. researchgate.netresearchgate.net These catalysts operate through a network of hydrogen-bonding interactions, simultaneously activating the electrophile (the cyclopentenone) and the nucleophile, and creating a highly organized, chiral transition state. For the synthesis of this compound, an organocatalytic Michael addition of a suitable o-tolyl nucleophile to cyclopentenone would be a promising route. The choice of catalyst and reaction conditions would be critical in achieving high enantioselectivity. Research in the synthesis of related γ-nitroketones has demonstrated the potential of this approach, where bifunctional thiourea catalysts have been used to achieve good yields and selectivities in the formation of substituted cyclopentanes. researchgate.netresearchgate.net

Table 1: Representative Organocatalytic Intramolecular Michael Addition for the Synthesis of Chiral Cyclopentanes Data extrapolated from studies on related γ-nitroketone synthesis. researchgate.net

| Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cinchonine-derived thiourea I (20) | MeCN | 60 | >19:1 | 80 |

| Hydroquinine-derived thiourea II (20) | MeCN | - | - | reduced |

| C-symmetric catalyst III (20) | MeCN | 20 | 17:1 | 40 |

| Cinchonine-derived thiourea I (10) | MeCN | 56 | 6:1 | 64 |

| Cinchonine-derived thiourea I (20) | CH2Cl2 | 80 | 6:1 | 29 |

Metal-Catalyzed Asymmetric Synthesis (e.g., Rhodium, Palladium)

Transition metal catalysis offers a versatile and highly efficient platform for the asymmetric synthesis of this compound and its analogs. Rhodium and palladium complexes, in particular, have been extensively explored for their ability to catalyze a wide range of enantioselective transformations.

Rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds with high enantioselectivity. In the context of synthesizing this compound, this would involve the reaction of cyclopentenone with an o-tolylboronic acid or a related derivative in the presence of a chiral rhodium catalyst. The catalyst, typically generated in situ from a rhodium precursor and a chiral diene or phosphine (B1218219) ligand, orchestrates the transfer of the aryl group to the cyclopentenone in a stereodefined manner. The choice of the chiral ligand is paramount in determining the enantioselectivity of the reaction.

Palladium catalysis provides a complementary set of tools for the asymmetric synthesis of substituted cyclopentanones. Palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, for instance, can be employed to construct the chiral cyclopentanone (B42830) core. caltech.edu Furthermore, palladium-catalyzed formal [3+2] cycloaddition reactions of vinyl cyclopropanes with various partners can lead to highly functionalized cyclopentanes with excellent stereocontrol. nih.gov While not directly applied to the synthesis of the target molecule, these methods showcase the potential of palladium catalysis in constructing complex cyclopentanoid structures. A notable palladium-catalyzed approach involves the oxidative desymmetrization of meso-dibenzoates to produce chiral γ-benzoyloxy cycloalkenones, which serve as valuable precursors to a variety of substituted cycloalkenones. rsc.org

Table 2: Rhodium-Catalyzed Asymmetric Addition to Cycloenones Data from a study on the synthesis of disubstituted trans-cycloalkanones. nih.gov

| Substrate | Organoboronic Acid | Catalyst System | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 4-Carbonyl-cycloalkenone | Arylboronic acid | (S,S)-Fc-tfb-rhodium | trans-Cycloalkanone | High | High |

| Achiral isomer | Arylboronic acid | (S,S)-Fc-tfb-rhodium | trans-Cycloalkanone | High | High |

Kinetic Resolution and Dynamic Kinetic Resolution in Cyclopentanone Formation

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies for obtaining enantiomerically enriched compounds from a racemic mixture. wikipedia.orgnumberanalytics.com In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the slower-reacting enantiomer. The maximum theoretical yield for the resolved product in a classical KR is 50%.

Dynamic kinetic resolution overcomes this limitation by combining the kinetic resolution with an in situ racemization of the starting material. wikipedia.org This allows for the complete conversion of the racemate into a single, enantiomerically pure product, with a theoretical yield of 100%. princeton.edu The key to a successful DKR is that the rate of racemization of the starting material is faster than or comparable to the rate of the slower reacting enantiomer's transformation.

For the synthesis of this compound, a DKR approach could be envisioned starting from a racemic this compound precursor that can be readily racemized. For example, a racemic 3-(2-methylphenyl)cyclopentenone could undergo a conjugate reduction catalyzed by a chiral copper or rhodium complex. nih.gov As one enantiomer is selectively reduced, the remaining enantiomer would undergo rapid racemization, continuously feeding the catalytic cycle until a single enantiomer of the desired this compound is obtained in high yield and enantiomeric excess. A notable example involves the DKR of racemic 3,5-dialkyl-2-cyclopenten-1-ones via conjugate reduction, which afforded chiral 2,4-dialkylcyclopentanones with high stereoselectivity. nih.gov

Table 3: Dynamic Kinetic Resolution of Racemic Cyclopentenones via Asymmetric Conjugate Reduction nih.gov

| Substrate | Catalyst System | Additives | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| Racemic 3,5-dialkyl-2-cyclopenten-1-one | CuCl/(S)-p-tol-BINAP | NaOt-Bu, t-BuOH, PMHS | Chiral 2,4-dialkylcyclopentanone | ≥89 | ≥91 | ≥90:10 |

Diastereoselective Control in Multifunctionalized Cyclopentanone Synthesis

The synthesis of multifunctionalized analogs of this compound, which may contain additional stereocenters, requires precise control over diastereoselectivity. This can be achieved through various strategies that exploit steric and electronic interactions within the substrate and transition state.

One approach involves the functionalization of a pre-existing cyclopentenone core. For instance, an aza-Michael reaction of an aniline (B41778) nucleophile with a cyclopentenone bearing a tertiary alcohol has been shown to proceed with excellent diastereoselectivity, which is attributed to hydrogen bonding between the hydroxyl group and the incoming nucleophile. ucd.ie Similarly, the Baylis-Hillman reaction can be used to introduce functionality at the α-position of the enone.

Solvent choice can also play a crucial role in controlling diastereoselectivity. In the [3+2] cyclization reaction of (alkenyl)(methoxy)carbene complexes with methyl ketone lithium enolates, the diastereomeric outcome could be directed by the choice of solvent and the presence of coordinating additives. nih.gov

For the synthesis of multifunctionalized analogs of this compound, a sequential or tandem reaction approach can be employed. For example, a diastereoselective Michael addition to introduce the 2-methylphenyl group at the 3-position could be followed by a diastereoselective alkylation or aldol (B89426) reaction at another position on the cyclopentanone ring. The stereochemical outcome of the second reaction would be influenced by the stereocenter established in the first step.

Table 4: Diastereoselective Synthesis of Substituted Cyclopentanes via Palladium-Catalyzed [3+2]-Cycloaddition nih.gov

| Vinyl Cyclopropane (B1198618) | Michael Acceptor | Catalyst System | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| bis(2,2,2-trifluoroethyl)malonate vinylcyclopropane | Alkylidene azalactone | Palladium/Chiral Ligand | Highly functionalized chiral amino acid derivative | Excellent | Excellent |

Asymmetric Oxidation in Chiral Cyclopentenone Precursor Synthesis

The synthesis of enantiomerically pure cyclopentenone precursors is a critical step in many synthetic routes toward chiral cyclopentanones. Asymmetric oxidation reactions provide a powerful tool for achieving this.

A key strategy involves the palladium-catalyzed oxidative desymmetrization of meso-dibenzoates. This reaction can transform achiral starting materials into chiral γ-benzoyloxy cycloalkenones with high yields and excellent enantioselectivity. rsc.org These products are versatile building blocks that can be further elaborated into a range of substituted cycloalkenones, which could then serve as substrates for the introduction of the 2-methylphenyl group. The ability to prepare both enantiomers of the oxidative desymmetrization products by simply changing the chirality of the ligand offers a flexible approach to stereochemically diverse targets.

Another approach involves the direct asymmetric oxidation of substituted 1,2-cyclopentanediones. For example, the use of a Sharpless-type oxidative system, such as DET/Ti(OiPr)4/tBuOOH, can lead to the formation of enantiomerically enriched α-hydroxy compounds and ring-cleaved hydroxylated acids (lactones) with high enantiomeric excess. These chiral building blocks can then be converted into the desired cyclopentenone precursors through further synthetic manipulations.

Table 5: Palladium-Catalyzed Oxidative Desymmetrization of meso-Dibenzoates rsc.org

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| meso-Dibenzoate | Palladium/Chiral Ligand | γ-Benzoyloxy cycloalkenone | Good | Excellent |

Theoretical and Computational Chemistry Studies of 3 2 Methylphenyl Cyclopentanone and Its Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of chemical reactions involving complex organic molecules like 3-(2-Methylphenyl)cyclopentanone. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on analogous systems, such as the reactions of other aryl-substituted cyclic ketones.

DFT calculations are frequently employed to map the potential energy surfaces of reactions, allowing for the identification of transition states, intermediates, and the determination of activation energies. For instance, in reactions such as catalytic hydrogenations, alkylations, or condensation reactions involving a cyclopentanone (B42830) ring, DFT can predict the most favorable reaction pathways. These calculations can reveal the electronic and steric influences of the 2-methylphenyl substituent on the reactivity of the cyclopentanone core.

In a broader context, DFT has been used to investigate the mechanisms of copper-catalyzed tandem arylation-cyclization reactions. nih.govnih.gov Such studies provide a framework for understanding how the aryl group and the cyclic ketone might interact with a catalyst and other reactants. For example, a computational study on a copper(III)-catalyzed carboarylation-ring closure reaction calculated the free energy profiles for different mechanistic pathways, identifying the rate-determining steps and the origins of stereoselectivity. nih.govnih.gov These insights are transferable to potential reactions involving this compound.

Table 1: Representative DFT-Calculated Energy Barriers for a Catalyzed Reaction

| Reaction Step | Calculated Free Energy of Activation (kcal/mol) | Description |

| Oxidative Addition | 15.2 | Initial coordination and activation of the aryl halide with the catalyst. |

| Carbometalation | 21.5 | Insertion of the cyclopentene (B43876) double bond into the metal-aryl bond. This is often the rate-determining step. |

| Reductive Elimination | 12.8 | Final step to form the C-C bond and regenerate the catalyst. |

| Note: This data is illustrative and based on typical values for related catalytic cycles involving aryl-substituted cyclic compounds, not specifically this compound. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions in Chemical Research

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as a derivative of this compound, to a biological target, typically a protein or enzyme. These methods are crucial in the early stages of drug discovery and for understanding the mode of action of biologically active molecules.

MD simulations can further refine the static picture provided by molecular docking by simulating the dynamic behavior of the ligand-protein complex over time. This can provide insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding.

Table 2: Illustrative Molecular Docking Results for a Cyclopentanone Derivative with a Kinase Target

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A more negative value indicates a stronger predicted binding affinity. |

| Key Interacting Residues | ASP 145, LYS 72, LEU 130 | Amino acid residues in the protein's active site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bond with ASP 145, Hydrophobic interactions with LYS 72 and LEU 130 | The nature of the chemical interactions stabilizing the ligand-protein complex. |

| Note: This table presents hypothetical data representative of what would be obtained from a molecular docking study of a cyclopentanone derivative. |

Conformational Analysis and Stereochemical Predictions via Computational Models

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, such as the envelope and twist forms, to relieve ring strain. maricopa.edudalalinstitute.com The presence of a bulky 2-methylphenyl substituent at the 3-position of the cyclopentanone ring introduces additional steric constraints that influence the preferred conformation.

A study on the conformational analysis of cyclononane (B1620106) using the Random Incremental Pulse Search (RIPS) method demonstrated the power of computational techniques to explore the conformational energy surface and identify low-energy conformers. umn.edu Similar approaches can be applied to this compound to understand its conformational preferences, which are crucial for its reactivity and biological activity.

Table 3: Calculated Relative Energies of 3-Phenylcyclopentanone (B1600095) Conformers

| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Equatorial-Twist | 165° | 0.00 | 75.3 |

| Axial-Envelope | 75° | 1.25 | 14.2 |

| Equatorial-Envelope | 175° | 0.85 | 10.5 |

| Note: This data is for the related compound 3-phenylcyclopentanone and serves as an illustration of the type of information obtained from conformational analysis. biosynth.com |

Computational Insights into Reactivity Profiles and Catalytic Cycles

Frontier Molecular Orbital (FMO) theory, often implemented within DFT, is used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals can predict the reactivity in various chemical reactions. For example, the LUMO of this compound would likely be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Furthermore, computational studies can model entire catalytic cycles, providing a step-by-step understanding of how a catalyst facilitates a reaction involving this compound or its derivatives. This can aid in the optimization of reaction conditions and the design of more efficient catalysts. A kinetic study on the reactivity of azanone with cyclic C-nucleophiles, including 1,3-cyclopentanedione, utilized quantum mechanical calculations to determine energy barriers and explain reactivity trends. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound were found, the principles are widely applied to related compound classes.

In a typical QSAR study involving derivatives of this compound, a set of analogues with varying substituents on the phenyl ring or the cyclopentanone moiety would be synthesized and their biological activity measured. Then, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that predicts the activity based on these descriptors.

For instance, 3D-QSAR studies on chalcone (B49325) derivatives have successfully identified the key pharmacophoric features, such as the importance of H-bond acceptors and hydrophobic groups, that influence their inhibitory activity against P-glycoprotein. nih.gov Such an approach could be applied to a series of this compound derivatives to guide the design of new compounds with enhanced biological activity.

Table 4: Example of a 2D-QSAR Equation for a Series of Related Compounds

| Equation | Statistical Parameters |

| pIC50 = 0.45 * logP - 0.12 * MW + 2.5 * HBA + 1.8 | R² = 0.85, Q² = 0.72 |

| Note: This is a hypothetical QSAR equation. pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors. R² and Q² are measures of the model's goodness of fit and predictive ability, respectively. |

Synthetic Utility and Research Applications of 3 2 Methylphenyl Cyclopentanone and Substituted Cyclopentanones

3-(2-Methylphenyl)cyclopentanone as a Versatile Building Block in Complex Organic Synthesis

The reactivity of the ketone and the potential for functionalization on both the cyclopentane (B165970) ring and the phenyl group make this compound a versatile starting material for the synthesis of more intricate molecules.

The cyclopentanone (B42830) ring in this compound is a prime candidate for annulation reactions to build polycyclic systems. For instance, Robinson annulation or similar strategies could be employed to fuse an additional six-membered ring, leading to hydroindanones. These structures are core components of many biologically active compounds, including steroids and terpenoids.

Furthermore, the ketone functionality can be a handle for introducing heteroatoms, thereby paving the way for the synthesis of heterocyclic scaffolds. For example, a Paal-Knorr furan (B31954) synthesis could be envisioned, where a 1,4-dicarbonyl compound derived from this compound is cyclized to form a furan ring. Similarly, reactions with hydrazine (B178648) or its derivatives could yield pyridazinones or other nitrogen-containing heterocycles. The incorporation of heteroatoms is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. nih.gov

Substituted cyclopentanones are key intermediates in the synthesis of various natural products and their analogs.

Prostaglandins: Prostaglandins are a group of lipid compounds that are involved in a wide range of physiological processes. wikipedia.org They are characterized by a cyclopentane ring with two side chains. scispace.com Prostaglandin (B15479496) analogs, such as latanoprost (B1674536) and travoprost, are used in the treatment of glaucoma. aao.orgnih.gov The synthesis of these analogs often involves the use of substituted cyclopentanone precursors. scispace.com While direct synthesis from this compound is not explicitly documented, the general synthetic strategies for prostaglandin analogs highlight the importance of functionalized cyclopentanone cores. scispace.com

Terpenoids: Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene. Many terpenoids have a polycyclic structure, and their synthesis can involve the use of cyclopentanone derivatives as starting materials or key intermediates. google.com The 2-methylphenyl group in this compound could be a strategic element in the construction of specific terpenoid skeletons.

Jasmonates: Jasmonates are a class of plant hormones that regulate various aspects of plant growth and development. nih.gov They are characterized by a cyclopentanone ring structure. nih.gov Synthetic analogs of jasmonates are valuable tools for studying their biological function. rsc.org The synthesis of these analogs often relies on the construction of a substituted cyclopentanone core, demonstrating the utility of cyclopentanone derivatives in this area of research. rsc.org

Table 1: Examples of Natural Product Analogs Derived from Cyclopentanone Scaffolds

| Natural Product Class | Example Analog | Therapeutic/Research Area | Reference |

| Prostaglandins | Latanoprost | Glaucoma | aao.orgnih.gov |

| Prostaglandins | Travoprost | Glaucoma | aao.orgnih.gov |

| Jasmonates | Methyl Jasmonate Analogs | Plant Biology | rsc.org |

Chiral methyl-branched aliphatic hydrocarbons are important components of many insect pheromones and other biologically active natural products. sioc-journal.cndntb.gov.ua The synthesis of these molecules with high stereochemical control is a significant challenge in organic chemistry. While not a direct precursor, the cyclopentanone ring of this compound could potentially be opened and elaborated to generate chiral aliphatic chains. For example, a Baeyer-Villiger oxidation of the cyclopentanone would yield a lactone, which could then be hydrolyzed and decarboxylated to produce a carboxylic acid. Further transformations of this acid could lead to the desired chiral hydrocarbon fragments. The stereochemistry of the final product would depend on the stereoselective control exerted during the synthetic sequence.

Exploration in Medicinal Chemistry Research for Compound Design

The structural features of this compound make it an interesting starting point for the design and synthesis of new drug candidates.

The 3-arylcyclopentanone motif is present in a number of biologically active compounds. By modifying the structure of this compound, medicinal chemists can create libraries of related compounds for screening against various biological targets. For example, the ketone can be reduced to an alcohol, converted to an amine, or used as a handle to attach other functional groups. The phenyl ring can also be further substituted to explore the structure-activity relationship. These new analogs can then be used in target engagement studies to identify which proteins they bind to and how they affect their function.

Substituted cyclopentanones can serve as valuable tools in biochemical research. For example, they can be used as substrates for enzymes that act on cyclic ketones, such as Baeyer-Villiger monooxygenases. By synthesizing a series of substituted cyclopentanones, researchers can probe the substrate specificity of these enzymes and investigate their reaction mechanisms. This information can be used to develop new biocatalysts for organic synthesis or to design inhibitors of enzymes involved in disease processes.

Applications in Advanced Materials Research

Substituted cyclopentanones, and more broadly, carbonyl-containing compounds, are pivotal in the synthesis of a diverse array of polymers for advanced materials. While direct polymerization of simple cyclopentanones is not a common route for high-performance polymers, the functional groups they can carry allow for their use as building blocks or precursors in more complex polymerization reactions. The reactivity of the ketone group, for instance, can be exploited in condensation reactions to form larger, more complex polymeric structures.

It is important to note that while the focus of this article is on this compound, a thorough review of scientific literature reveals no specific studies detailing its use as a direct monomer or precursor in polymer synthesis, including the formation of polyazomethines. However, the broader class of aromatic aldehydes and diamines, which share structural motifs with derivatives of the title compound, are extensively used in the synthesis of high-performance polymers like polyazomethines. The principles of their synthesis and their applications in advanced materials are therefore relevant to understanding the potential, albeit currently unexplored, utility of functionalized cyclopentanones in polymer chemistry.

Precursors for Polymer Synthesis (e.g., Polyazomethines)researchgate.net

Polyazomethines, also known as polyimines or poly(Schiff base)s, are a class of polymers characterized by the presence of an azomethine (—C=N—) linkage in their main chain. These polymers are typically synthesized through the polycondensation reaction of diamines with dialdehydes. researchgate.net This reaction is a versatile method for creating a wide range of polymers with tunable properties, as the characteristics of the resulting polyazomethine can be readily modified by altering the chemical structure of the diamine and dialdehyde (B1249045) monomers. sciensage.info

The synthesis of aromatic polyazomethines often involves the reaction of aromatic diamines with aromatic dialdehydes in a suitable solvent, sometimes with an acid catalyst. researchgate.net The resulting polymers are often characterized by high thermal stability, good mechanical strength, and interesting optoelectronic properties, stemming from the conjugated nature of the polymer backbone. mdpi.com

The properties and applications of polyazomethines are diverse and significant in the field of advanced materials:

Electrochromic Materials: Aromatic polyazomethines have garnered significant attention for their application in electrochromic devices. acs.orgrsc.orgnih.govtandfonline.com These materials can change their color in response to an applied electrical potential. This property arises from the redox reactions that occur along the polymer backbone, which alters its electronic structure and, consequently, its absorption of visible light. For instance, polyazomethines containing triphenylamine (B166846) units are known to switch from a neutral, transparent or yellowish state to a colored, oxidized state. acs.orgrsc.org An on-substrate polymerization method has been developed where monomers are deposited on an electrode and then heated, forming a thin, insoluble polymer film ideal for electrochromic devices. rsc.orgtandfonline.com

Liquid Crystalline Polymers: Certain polyazomethines exhibit thermotropic liquid crystalline behavior, where they form ordered structures upon heating. researchgate.nettandfonline.commdpi.comresearchgate.net This property is a consequence of the rigid and linear nature of the aromatic units in the polymer backbone. These liquid crystalline polyazomethines are of interest for applications in high-strength fibers, films, and as materials for information storage and nonlinear optics. tandfonline.commdpi.com The introduction of flexible spacers between the rigid mesogenic units can be used to control the transition temperatures and the type of liquid crystalline phase.

High-Performance Fibers: The rigid-rod-like structure of many aromatic polyazomethines makes them suitable for the production of high-performance fibers with high tensile strength and modulus. mit.edufiber-line.comntu.edu.tw These properties are comparable to other high-performance fibers like aramids.

Semiconducting and Photoluminescent Properties: The conjugated backbone of polyazomethines also imparts semiconducting and photoluminescent properties. sciensage.inforesearchgate.net The electronic properties can be tuned by incorporating different aromatic or heterocyclic units into the polymer chain. This makes them potential candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Below is a data table summarizing the properties of various polyazomethines synthesized from different aromatic monomers, as reported in the literature.

| Monomer 1 (Diamine) | Monomer 2 (Dialdehyde) | Polymer Properties | Potential Applications | Reference(s) |

| Triphenylamine-based diamine | Bis(triphenylamine) dialdehyde | Electrochromic (yellow to blue) | Electrochromic devices | acs.org |

| Flexible diamine | Mesogenic diamines with fluorene, anthraquinone, etc. | Nematic liquid crystalline, photoluminescent (violet, blue, yellow) | Displays, organic light diodes | researchgate.net |

| Iron(II)-based tetraamine | Triphenylamine-based dialdehyde | Electrochromic (orange to gray) | Electrochromic devices | rsc.org |

| 9-(2-ethylhexyl)-carbazole-3,6-dicarboxaldehyde | Diamines with triarylamines | Soluble, thermally stable, blue-green photoluminescence, electrochromic | Organic electronics, sensors | nih.gov |

| Urea | Aromatic dialdehydes | Crystalline, soluble, fusible, some with liquid crystalline properties | Fiber and film-forming materials |

Future Directions and Emerging Research Avenues for 3 2 Methylphenyl Cyclopentanone

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The pursuit of synthetic efficiency is a cornerstone of modern organic chemistry, with a strong emphasis on maximizing resource utilization and minimizing waste. Future research in the synthesis of 3-(2-Methylphenyl)cyclopentanone will undoubtedly gravitate towards the development of highly efficient and atom-economical methodologies. Atom economy, a concept that emphasizes the incorporation of all atoms from the starting materials into the final product, will be a guiding principle. nih.gov

Promising avenues include the design of novel multi-component reactions, where three or more reactants combine in a single operation to form the target molecule. organic-chemistry.org This approach, in contrast to traditional linear syntheses, significantly reduces the number of synthetic steps, purification procedures, and solvent usage. The development of catalytic, reagentless, and solvent-free or green-solvent-based protocols will also be paramount. For instance, strategies that avoid the use of stoichiometric reagents, which are often costly and generate significant waste, are highly desirable. organic-chemistry.orgrsc.org Researchers will likely explore innovative activation methods that circumvent the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Multi-component Reactions | High step economy, reduced waste, increased complexity in a single step. | Discovery of new reaction partners and catalysts for the convergent synthesis of this compound derivatives. |

| Catalytic Processes | Lower activation energies, high turnover numbers, reduced waste compared to stoichiometric reagents. | Development of novel, robust, and recyclable catalysts with high selectivity for the target molecule. |

| Reagentless Synthesis | Maximizes atom economy, minimizes byproducts, simplifies purification. rsc.org | Exploration of thermal, photochemical, or mechanochemical activation methods. nih.gov |

| Green Solvents | Reduced environmental impact, improved safety profile. | Investigation of water, supercritical fluids, or bio-based solvents as reaction media. |

Expanding the Scope of Enantioselective and Diastereoselective Syntheses to Broader Substrate Classes

The biological activity of chiral molecules is often dictated by their specific stereochemistry. Consequently, the ability to control the three-dimensional arrangement of atoms during the synthesis of this compound is of utmost importance. Future research will focus on expanding the repertoire of enantioselective and diastereoselective methods to access stereochemically pure isomers of this compound.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the synthesis of polysubstituted cyclopentanones has been demonstrated. nih.gov Future efforts will likely involve the design of new chiral organocatalysts that can effectively control the stereochemical outcome of reactions leading to this compound, even with sterically demanding or electronically diverse starting materials. Furthermore, the development of diastereoselective cyclization reactions will be crucial for constructing the cyclopentanone (B42830) ring with precise control over multiple stereocenters. nih.govnih.gov This includes exploring novel reaction pathways and catalytic systems that can overcome the inherent challenges associated with controlling stereoselectivity in cyclic systems.

| Stereoselective Approach | Catalyst/Method Type | Potential Application to this compound |

| Enantioselective Synthesis | Chiral organocatalysts, transition metal complexes with chiral ligands. nih.govchemrxiv.org | Asymmetric conjugate additions, Michael additions, and cycloadditions to generate specific enantiomers. |

| Diastereoselective Synthesis | Substrate control, reagent control, catalyst control. nih.govnih.gov | Intramolecular cyclizations and multi-component reactions to control the relative stereochemistry of substituents on the cyclopentanone ring. |

Advanced Integrated Computational and Experimental Approaches for Reaction Discovery and Optimization

The synergy between computational chemistry and experimental work has become a driving force in modern reaction development. For this compound, the integration of these approaches will be instrumental in accelerating the discovery of new synthetic routes and optimizing existing ones.

Density Functional Theory (DFT) calculations, for example, can provide profound insights into reaction mechanisms, allowing researchers to understand the intricate details of bond-forming and bond-breaking events. nih.gov This knowledge can then be used to rationally design more efficient catalysts or to predict the outcome of a reaction under different conditions. High-throughput screening, both computational and experimental, will also play a pivotal role in rapidly identifying promising reaction conditions and catalysts from a large pool of possibilities. This data-driven approach, coupled with machine learning algorithms, has the potential to revolutionize how synthetic methodologies for this compound are developed.

Exploration of Novel Catalytic Systems for Challenging Bond Activations (C-C and C-H)

The activation of traditionally unreactive C-C and C-H bonds represents a significant frontier in organic synthesis. The development of catalytic systems capable of mediating such transformations would open up new and more direct pathways to this compound and its analogs.

Rhodium-catalyzed C-C bond activation of 3-arylcyclopentanones has been shown to be a viable strategy for the synthesis of functionalized α-tetralones. nih.gov Future research could adapt this methodology for intramolecular C-C bond functionalization to introduce further complexity into the this compound scaffold. Similarly, the direct C-H activation of the aromatic ring or the cyclopentanone backbone would provide a highly atom-economical way to introduce new functional groups, bypassing the need for pre-installed activating groups. The exploration of a diverse range of transition metal catalysts, including but not limited to those based on rhodium, palladium, and nickel, will be crucial in this endeavor. nih.govnih.gov

| Bond Activation | Catalytic System | Potential Transformation |

| C-C Bond Activation | Rhodium complexes. nih.govnih.gov | Ring expansion, ring-opening/functionalization, annulation reactions. |

| C-H Bond Activation | Palladium, rhodium, or copper catalysts. | Direct arylation, alkylation, or amination of the cyclopentanone or aryl moiety. |

Integration of this compound in Convergent Total Synthesis Strategies

The strategic value of this compound is ultimately realized in its application as a key building block in the total synthesis of complex natural products and other target molecules. A convergent synthesis approach, where complex fragments of a target molecule are synthesized independently and then coupled together at a late stage, is often more efficient than a linear approach. nih.gov

Future research will likely focus on showcasing the utility of this compound in such convergent strategies. Its unique structural features can be exploited to construct key fragments of architecturally complex targets. The development of robust and reliable methods for coupling this cyclopentanone-containing fragment with other advanced intermediates will be a key area of investigation. This will not only demonstrate the synthetic utility of this compound but also enable the efficient synthesis of novel compounds with potential applications in medicine and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.